

In-Depth Technical Guide: 2-Chloro-6-methylbenzotrifluoride

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzotrifluoride

Cat. No.: B1341868

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzotrifluoride, identified by the CAS number 112641-25-5, is a substituted aromatic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts unique electronic and steric properties that make it a valuable building block in the design of novel molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **2-Chloro-6-methylbenzotrifluoride**.

Chemical and Physical Properties

A thorough compilation of the physicochemical properties of **2-Chloro-6-methylbenzotrifluoride** is essential for its effective use in research and development. The following table summarizes the available data for this compound.

Property	Value	Source
CAS Number	112641-25-5	[1]
Molecular Formula	C ₈ H ₆ ClF ₃	
Molecular Weight	194.58 g/mol	
Appearance	Not available	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not available	

Safety and Handling

2-Chloro-6-methylbenzotrifluoride is associated with the following hazard and precautionary statements:

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P308+P313: IF exposed or concerned: Get medical advice/attention.
- P321: Specific treatment (see supplemental first aid instruction on this label).
- P330: Rinse mouth.
- P362+P364: Take off contaminated clothing and wash it before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-6-methylbenzotrifluoride** is not readily available in the public domain, its synthesis can be conceptually approached through established organic chemistry transformations. A plausible synthetic route is outlined below.

Conceptual Synthetic Pathway

A potential synthetic strategy could involve the Sandmeyer reaction starting from a corresponding aniline derivative. This common and versatile method allows for the introduction of a chlorine atom onto the aromatic ring.

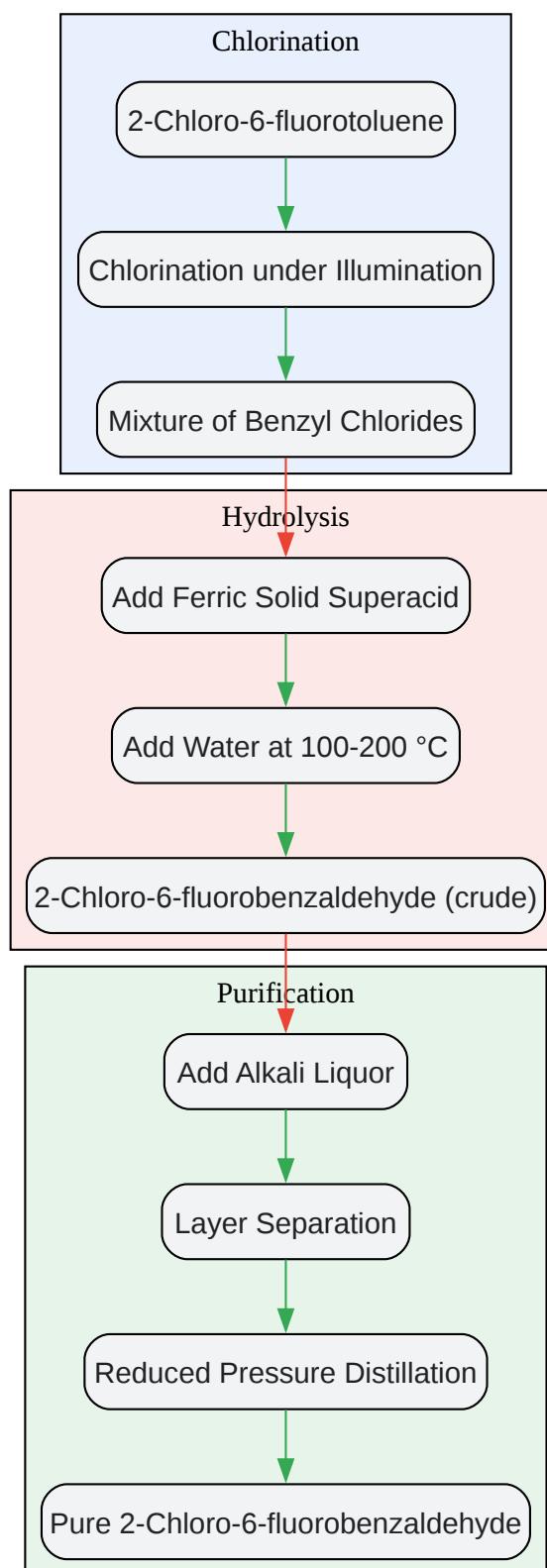


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Caption: Conceptual Sandmeyer reaction pathway for the synthesis of **2-Chloro-6-methylbenzotrifluoride**.

Experimental Workflow for a Related Compound

To provide a practical example, the synthesis of a structurally related compound, 2-chloro-6-fluorobenzaldehyde, involves the chlorination of 2-chloro-6-fluorotoluene under illumination, followed by hydrolysis. This illustrates a common industrial approach to synthesizing halogenated benzaldehyde derivatives.

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Caption: General experimental workflow for the synthesis of a related halogenated benzaldehyde.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, and its incorporation into molecules like **2-Chloro-6-methylbenzotrifluoride** offers significant potential in drug design. While specific applications of **2-Chloro-6-methylbenzotrifluoride** in drug development are not widely documented, its structural motifs are found in various biologically active compounds.

Role as a Synthetic Intermediate

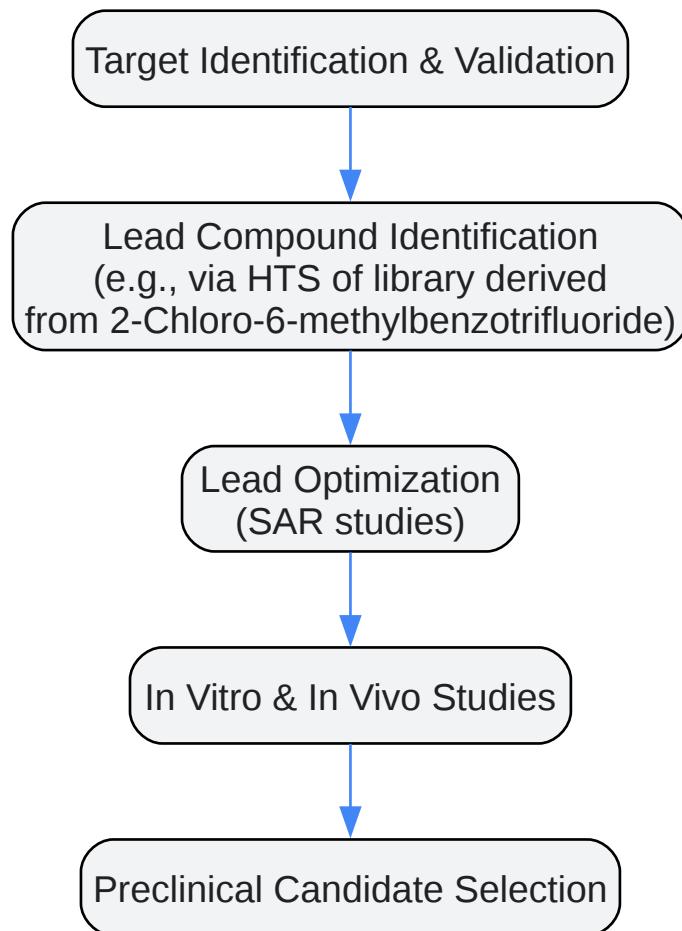
2-Chloro-6-methylbenzotrifluoride can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine and methyl groups provide reactive sites for further functionalization through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and oxidation/reduction reactions, respectively. This allows for the construction of diverse chemical libraries for high-throughput screening.

Potential in Kinase Inhibitor Scaffolds

Many kinase inhibitors, a critical class of anticancer drugs, feature substituted aromatic rings. The specific substitution pattern of **2-Chloro-6-methylbenzotrifluoride** could be exploited to design novel kinase inhibitors with improved selectivity and potency. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.

Logical Relationship in Drug Discovery

The process of utilizing a building block like **2-Chloro-6-methylbenzotrifluoride** in a drug discovery program follows a logical progression from initial design to preclinical evaluation.



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Caption: Logical workflow for the application of a novel chemical entity in drug discovery.

Conclusion

2-Chloro-6-methylbenzotrifluoride is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. While detailed experimental data and specific applications are still emerging, its structural features, particularly the presence of the trifluoromethyl group, make it a compound of high interest for researchers in medicinal chemistry and drug development. Further studies are warranted to fully elucidate its properties and unlock its potential in the creation of next-generation therapeutics and other advanced materials.

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References

- 1. manchesterorganics.com [manchesterorganics.com]
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